

In-Depth Technical Guide to 1-Boc-3-Bromo-5-methoxyindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

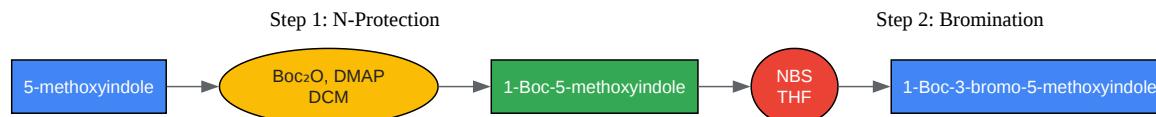
Compound Name: **1-Boc-3-Bromo-5-methoxyindole**

Cat. No.: **B1292035**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-3-bromo-5-methoxyindole**, a key intermediate in organic synthesis and drug discovery. The document details its chemical identifiers, properties, a plausible experimental protocol for its synthesis and purification, and its potential applications in the development of bioactive molecules.


Core Identifiers and Properties

1-Boc-3-bromo-5-methoxyindole, also known as tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, is a protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances its stability and facilitates selective reactions at other positions of the indole ring. The bromo and methoxy substituents provide handles for further chemical modifications, making it a versatile building block in medicinal chemistry.

Identifier	Value
CAS Number	348640-11-9
Molecular Formula	C ₁₄ H ₁₆ BrNO ₃
Molecular Weight	326.19 g/mol
IUPAC Name	tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate
Canonical SMILES	COC1=CC=C2C(=C1)C(=CN2C(=O)OC(C)Br)
MDL Number	MFCD05864762

Synthetic Pathway and Experimental Protocol

The synthesis of **1-Boc-3-bromo-5-methoxyindole** typically involves a two-step process starting from 5-methoxyindole: N-protection followed by bromination.

[Click to download full resolution via product page](#)

Synthesis of **1-Boc-3-bromo-5-methoxyindole**.

Experimental Protocol

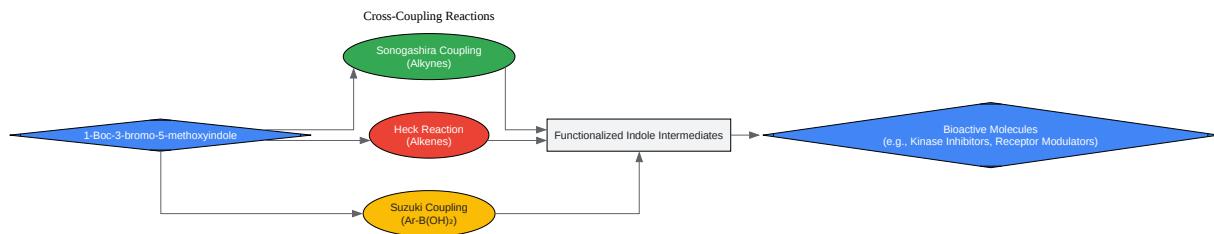
Step 1: Synthesis of 1-Boc-5-methoxyindole

- Reaction Setup: To a solution of 5-methoxyindole (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
- Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture.

- Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Step 2: Synthesis of **1-Boc-3-bromo-5-methoxyindole**

- Reaction Setup: Dissolve the purified 1-Boc-5-methoxyindole (1.0 eq.) in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Addition of Reagent: Slowly add N-bromosuccinimide (NBS, 1.0-1.1 eq.) in portions to the cooled solution.
- Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
- Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-Boc-3-bromo-5-methoxyindole**.


Spectroscopic Data (Predicted)

While specific experimental spectra for **1-Boc-3-bromo-5-methoxyindole** are not readily available in the public domain, the following data are predicted based on its structure and known values for similar compounds.

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)	Mass Spectrometry	IR Spectroscopy
δ (ppm)	δ (ppm)	m/z	ν (cm ⁻¹)
7.8-7.9 (d, 1H)	~155 (C=O)	325/327 [M]+	~2975 (C-H, aliphatic)
7.2-7.3 (s, 1H)	~154 (C-5)	~1730 (C=O, carbamate)	
7.1-7.2 (d, 1H)	~132 (C-7a)	~1590 (C=C, aromatic)	
6.8-6.9 (dd, 1H)	~131 (C-3a)	~1250 (C-N)	
3.8-3.9 (s, 3H)	~115 (C-4)	~1150 (C-O)	
1.6-1.7 (s, 9H)	~114 (C-6)	~1090 (C-O, ether)	
~112 (C-7)	~670 (C-Br)		
~95 (C-3)			
~84 (C(CH ₃) ₃)			
~56 (OCH ₃)			
~28 (C(CH ₃) ₃)			

Applications in Drug Development

The structural features of **1-Boc-3-bromo-5-methoxyindole** make it a valuable intermediate for the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through various cross-coupling reactions.

[Click to download full resolution via product page](#)

Synthetic utility of **1-Boc-3-bromo-5-methoxyindole**.

- Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups, which are common motifs in many pharmaceuticals.
- Heck Reaction: This reaction enables the formation of carbon-carbon bonds with alkenes, leading to the synthesis of substituted styrenes and other vinylindoles.
- Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylindoles, which can be further elaborated into more complex structures.

The resulting functionalized indole scaffolds are precursors to a wide range of potential therapeutic agents, including kinase inhibitors, serotonin receptor agonists and antagonists, and other central nervous system-active compounds. The methoxy group at the 5-position is a common feature in many biologically active indoles and can play a role in receptor binding and metabolic stability. The Boc protecting group can be readily removed under acidic conditions to reveal the indole NH, allowing for further derivatization at this position. This strategic

functionalization makes **1-Boc-3-bromo-5-methoxyindole** a cornerstone for building diverse libraries of indole-based compounds for high-throughput screening in drug discovery programs.

- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Boc-3-Bromo-5-methoxyindole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292035#1-boc-3-bromo-5-methoxyindole-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1292035#1-boc-3-bromo-5-methoxyindole-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com